Potassium Benzenethiolate
Overview
Description
Potassium benzenethiolate is an organic sulfur compound with the chemical formula C₆H₅SKThis compound is a white to light yellow crystalline solid that is soluble in water . This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Potassium Benzenethiolate, also known as Benzenethiol, potassium salt , is an organic sulfur compound It’s known that it exhibits strong thiol properties .
Mode of Action
This compound interacts with its targets through its strong thiol properties . It can undergo sulfur oxidation reactions . It can be oxidized by acidic solutions into benzenethiol or diphenyl disulfide . It can also be oxidized by alkalis or metals into corresponding thiols or sulfides .
Biochemical Pathways
It’s known that it plays a broad role in organic synthesis .
Pharmacokinetics
It’s known that it’s a solid compound that appears as white to light yellow crystals and is soluble in water .
Result of Action
This compound is widely used in organic synthesis . It can serve as a reducing agent in redox reactions, alkylation reactions of carbonyl compounds, and reduction of aromatic compounds . It can also be used to synthesize thioacetates and other organic sulfur compounds .
Action Environment
This compound is a solid compound that appears as white to light yellow crystals and is soluble in water . It should be stored in a dry, ventilated place, away from heat and fire sources . It’s irritating and should be handled with appropriate protective gloves, glasses, and masks . If swallowed or accidentally contacted, medical assistance should be sought promptly .
Biochemical Analysis
Cellular Effects
Potassium ions play crucial roles in maintaining cell function, including maintaining membrane potential, regulating cell volume, and participating in signal transduction
Molecular Mechanism
It is known that potassium ions can pass through potassium channels in the cell membrane . The benzenethiolate part of the molecule could potentially interact with biomolecules through its thiol group, possibly leading to changes in gene expression or enzyme activity.
Metabolic Pathways
Potassium is known to be involved in several metabolic processes, including the regulation of acid-base balance .
Transport and Distribution
Potassium ions are transported and distributed within cells and tissues through various mechanisms, including active transport and passive diffusion
Subcellular Localization
Potassium ions are known to be present in various subcellular compartments, including the cytoplasm and mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium benzenethiolate can be synthesized by reacting benzenethiol with potassium hydroxide. The reaction typically involves adding benzenethiol to an ice-cold solution of potassium hydroxide in water. The mixture is then stirred until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Potassium benzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to regenerate benzenethiol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Diphenyl disulfide.
Reduction: Benzenethiol.
Substitution: Various substituted benzene derivatives depending on the reactants used.
Scientific Research Applications
Potassium benzenethiolate has a wide range of applications in scientific research:
Chemistry: It is used as a nucleophile in organic synthesis to form carbon-sulfur bonds.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
Sodium benzenethiolate: Similar in structure and reactivity but uses sodium instead of potassium.
Potassium thiocyanate: Contains a sulfur atom but has different reactivity due to the presence of the cyanate group.
Potassium ethylxanthate: Contains a sulfur atom and is used in similar applications but has different chemical properties.
Uniqueness
Potassium benzenethiolate is unique due to its specific reactivity and solubility properties. It is particularly useful in organic synthesis for forming carbon-sulfur bonds and has a wide range of applications in various fields .
Properties
IUPAC Name |
potassium;benzenethiolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALPPYUMFWGHEK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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